1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine
Description
1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine is a methanamine derivative characterized by a cyclobutyl group attached to the methanamine backbone and a 4-phenoxybenzyl substituent. The cyclobutyl group introduces steric constraints, while the 4-phenoxyphenyl moiety may enhance lipophilicity and aromatic interactions, influencing receptor binding or metabolic stability .
Properties
IUPAC Name |
1-cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-7-17(8-3-1)20-18-11-9-16(10-12-18)14-19-13-15-5-4-6-15/h1-3,7-12,15,19H,4-6,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECBTAKRAQBRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Phenoxyphenyl Moiety: The phenoxyphenyl group is introduced through a nucleophilic substitution reaction, where a phenoxyphenyl halide reacts with an appropriate nucleophile.
Formation of the Methanamine Group: The final step involves the formation of the methanamine group through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of catalysts, solvents, and reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and molecular properties of 1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine with related methanamine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound* | C₁₈H₂₁NO | 267.37 (calculated) | Cyclobutyl, 4-phenoxybenzyl | High lipophilicity (predicted) |
| 1-Cyclobutyl-N-[(tetrahydrofuran-2-yl)methyl]methanamine | C₁₀H₁₉NO | 169.26 | Cyclobutyl, tetrahydrofuran-methyl | Lower steric hindrance than biphenyl |
| Cyclobutyl(4-phenylphenyl)methanamine | C₁₇H₁₉N | 237.34 | Cyclobutyl, biphenyl | Enhanced aromatic stacking potential |
| 1-(4-Chlorophenyl)-N-methylmethanamine | C₈H₁₀ClN | 155.63 | 4-Chlorophenyl, methylamine | Electron-withdrawing Cl substituent |
| 2-(4-Methoxyphenyl)-N-methylethanamine | C₁₀H₁₅NO | 165.23 | Methoxyphenyl, methyl-ethylamine | Increased solubility due to methoxy |
Notes:
- *Predicted properties for the target compound are inferred from analogs.
- Biphenyl and phenoxy groups in analogs (e.g., cyclobutyl(4-phenylphenyl)methanamine) suggest higher molecular weights and lipophilicity compared to aliphatic substituents (e.g., tetrahydrofuran) .
Physicochemical and Functional Insights
- Lipophilicity: The 4-phenoxyphenyl group likely increases logP values compared to analogs with smaller substituents (e.g., 1-Cyclobutyl-N-[(tetrahydrofuran-2-yl)methyl]methanamine) . This could enhance blood-brain barrier penetration but may reduce aqueous solubility.
- For example, cyclobutyl(4-phenylphenyl)methanamine’s biphenyl moiety may enable stronger π-π interactions than the target compound’s phenoxy group .
- Electronic Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl in 1-(4-Chlorophenyl)-N-methylmethanamine) contrast with the electron-donating phenoxy group in the target compound, altering reactivity and metabolic pathways .
Pharmacological Implications
The phenoxy group may mimic aromatic pharmacophores in fentanyl derivatives, though without the piperidine core seen in 4-Methoxybutyrylfentanyl .
Biological Activity
1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine, with the CAS number 169943-58-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19NO. The compound features a cyclobutyl group attached to a methanamine moiety, which is further linked to a 4-phenoxyphenyl group. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors in the body, modulating their activity and influencing various signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes involved in metabolic processes, thereby altering cellular functions.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines.
- Neurological Effects : There is ongoing research into its effects on neurological disorders, where it may offer therapeutic benefits.
Case Studies
-
Anticancer Activity :
- A study evaluated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth, particularly in breast cancer and melanoma models.
-
Antimicrobial Testing :
- In vitro tests demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
-
Neuroprotective Effects :
- Research investigating its neuroprotective capabilities revealed that the compound could reduce oxidative stress markers in neuronal cells, indicating a potential role in treating neurodegenerative diseases.
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
